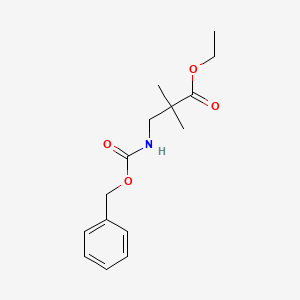
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate
Vue d'ensemble
Description
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a complex organic compound. It is related to other compounds such as Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate and Ethyl 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate , which are used in various chemical reactions and processes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, has been reported . The empirical formula is C19H21NO4 and the molecular weight is 327.37 .Chemical Reactions Analysis
The reactions of similar compounds often involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid, have been reported . The molecular weight is 223.04 and the IUPAC name is 2-{[((benzyloxy)carbonyl)amino]ethyl}boronic acid .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
- Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate serves as a precursor in the synthesis of orthogonally protected amino acids, crucial for developing edeine analogs. These analogs have potential applications in pharmaceuticals, showcasing the compound's role in creating complex molecular architectures for drug development (Czajgucki et al., 2003).
Advanced Material Design
- In the field of materials science, this compound has contributed to the fabrication of organic photodiodes. Specifically, it has been used in the synthesis of novel organic compounds with unique optical properties, suitable for photodiode applications. Such advancements highlight its role in developing new materials for electronic devices (Elkanzi et al., 2020).
Catalysis and Chemical Transformations
- It also finds application in catalysis, particularly in transformations involving carbon dioxide. For instance, the catalytic carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids illustrates its utility in facilitating environmentally beneficial reactions (Ukai et al., 2006).
Heterocyclic Chemistry
- Its role extends to heterocyclic chemistry, where it serves as a key ingredient in synthesizing novel pyrrolo[1,2-a]pyrazine derivatives. These compounds are analogues of natural alkaloids and have potential pharmacological applications, demonstrating the compound's significance in creating bioactive molecules (Voievudskyi et al., 2016).
Complexing Agents and Ligand Synthesis
- Additionally, it contributes to the synthesis of complexing agents, as seen in the production of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids. These compounds act as new O,N,O-tridentate ligands for forming nickel(II) and copper(II) complexes, indicating its utility in coordination chemistry (Kudyakova et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFJNDHYBYLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



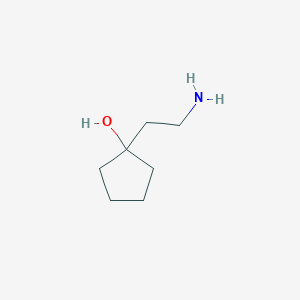

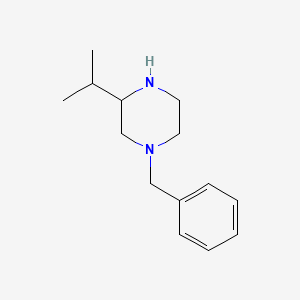
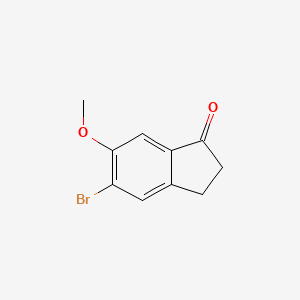



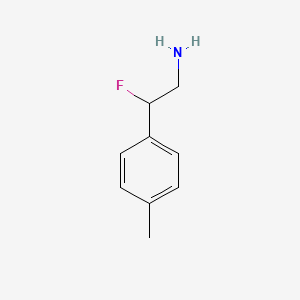

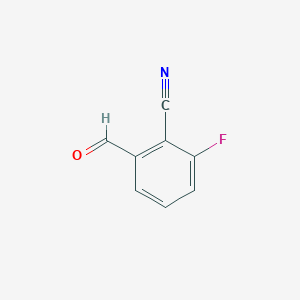
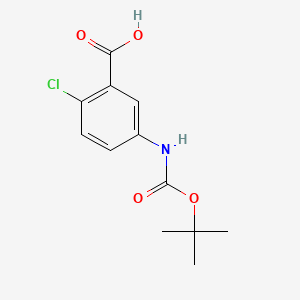
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)
